Coenzyme Q10-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

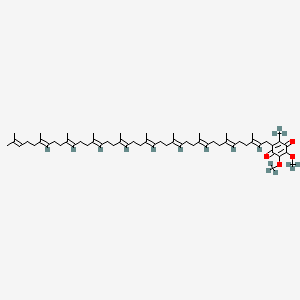

Molecular Formula |

C59H90O4 |

|---|---|

Molecular Weight |

872.4 g/mol |

IUPAC Name |

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-bis(trideuteriomethoxy)-3-(trideuteriomethyl)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+/i12D3,13D3,14D3 |

InChI Key |

ACTIUHUUMQJHFO-YYVXISADSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=O)C(=C(C1=O)OC([2H])([2H])[2H])OC([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Physicochemical Properties of Deuterated Coenzyme Q10: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the core physicochemical properties of deuterated Coenzyme Q10 (d-CoQ10), offering a comparative perspective with its non-deuterated counterpart and detailing the experimental methodologies for their characterization.

While quantitative data directly comparing the physicochemical properties of deuterated and non-deuterated Coenzyme Q10 is not extensively available in publicly accessible literature, this guide synthesizes the known properties of Coenzyme Q10 and discusses the anticipated effects of deuteration. Deuterium-labeled CoQ10 is primarily utilized in pharmacokinetic studies to trace the molecule's absorption, distribution, metabolism, and excretion. One study confirmed the absence of a significant isotope effect in the disposition of d5-CoQ10 in humans, suggesting that its biological behavior is very similar to the non-deuterated form.

Core Physicochemical Properties

The following tables summarize the known physicochemical properties of Coenzyme Q10. It is important to note that these values are for the non-deuterated form unless otherwise specified. The substitution of hydrogen with deuterium atoms results in a higher molecular weight for d-CoQ10. While this mass difference is fundamental, its impact on other macroscopic properties like melting point and solubility is generally subtle but can be observed.

Table 1: General Physicochemical Properties of Coenzyme Q10

| Property | Value |

| Molecular Formula | C₅₉H₉₀O₄ |

| Molar Mass | 863.34 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 48-52 °C[1] |

| Water Solubility | Insoluble[1] |

| Solubility in Organic Solvents | Soluble in chloroform, ethanol (0.3 mg/ml), and dimethyl formamide (10 mg/ml).[2][3] |

| Stability | Stable for at least 2 years when stored at -20°C, protected from light and moisture. May be sensitive to light and heat.[3][4] |

Table 2: Redox Properties of Coenzyme Q10

| Property | Description |

| Redox States | Exists in three redox states: fully oxidized (ubiquinone), semiquinone (ubisemiquinone), and fully reduced (ubiquinol).[1] |

| Function | Acts as a critical electron carrier in the mitochondrial electron transport chain.[1] |

The Impact of Deuteration

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is a common strategy in drug development to alter metabolic pathways. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond.

While specific data on d-CoQ10's physicochemical properties are scarce, general principles of isotope effects suggest:

-

Molecular Weight: The most direct effect is an increase in molecular weight depending on the number of deuterium atoms incorporated.

-

Melting Point & Boiling Point: Small changes in melting and boiling points are expected due to alterations in intermolecular forces.

-

Solubility: Deuteration can subtly influence solubility, although significant changes are not always observed.

-

Redox Potential: Isotope effects on redox potentials of quinones are generally considered to be small.

Experimental Protocols

Accurate characterization of the physicochemical properties of both deuterated and non-deuterated CoQ10 is crucial. Below are detailed methodologies for key experiments.

Determination of Physicochemical Properties

A variety of analytical techniques are employed to characterize the physicochemical properties of CoQ10.

Caption: Workflow for Physicochemical Property Analysis.

1. Melting Point Determination:

-

Method: Differential Scanning Calorimetry (DSC).

-

Protocol:

-

A small, accurately weighed sample of CoQ10 is placed in an aluminum pan.

-

The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

-

The temperature is increased at a constant rate.

-

The heat flow to the sample is measured relative to the reference.

-

The melting point is determined as the peak temperature of the endothermic transition.

-

2. Solubility Assessment:

-

Method: High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Protocol:

-

An excess amount of CoQ10 is added to a known volume of the solvent (e.g., water, ethanol).

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The solution is filtered to remove undissolved solid.

-

The concentration of CoQ10 in the filtrate is determined by a validated HPLC-UV method.

-

3. Stability Testing (Forced Degradation Study):

-

Method: Stability-indicating HPLC method.

-

Protocol:

-

CoQ10 is subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

-

Samples are withdrawn at specified time points.

-

The amount of remaining CoQ10 and the formation of any degradation products are quantified using a validated stability-indicating HPLC method.

-

4. Redox Potential Measurement:

-

Method: Cyclic Voltammetry (CV).

-

Protocol:

-

A solution of CoQ10 is prepared in a suitable electrolyte solution.

-

A three-electrode system (working, reference, and counter electrodes) is immersed in the solution.

-

The potential of the working electrode is swept linearly with time between two set potentials.

-

The resulting current is measured as a function of the applied potential, providing information on the redox potentials.

-

Coenzyme Q10 Signaling Pathway in Electron Transport

Coenzyme Q10 is a vital component of the mitochondrial electron transport chain (ETC), facilitating the transfer of electrons for ATP production.

References

- 1. researchgate.net [researchgate.net]

- 2. Localization of coenzyme Q10 in the center of a deuterated lipid membrane by neutron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ERIC - EJ1309019 - Study of the Redox Potentials of Benzoquinone and Its Derivatives by Combining Electrochemistry and Computational Chemistry, Journal of Chemical Education, 2021-Sep [eric.ed.gov]

- 4. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity and Stability of Coenzyme Q10-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core attributes of Coenzyme Q10-d9 (CoQ10-d9), a deuterated analog of Coenzyme Q10. This document focuses on its isotopic purity and stability, critical parameters for its application as an internal standard in quantitative bioanalysis and other research applications. Detailed experimental methodologies and relevant biological pathways are also presented to provide a thorough understanding of its scientific context.

Introduction to this compound

Coenzyme Q10, also known as ubiquinone, is a vital lipophilic molecule that functions as an electron carrier in the mitochondrial electron transport chain and as a potent antioxidant. This compound is a stable isotope-labeled version of CoQ10, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous CoQ10, as it is chemically identical to the analyte but has a distinct mass, allowing for accurate correction of matrix effects and variations in sample processing.[1][2]

Isotopic Purity of this compound

The isotopic purity of CoQ10-d9 is a critical parameter that ensures its reliability as an internal standard. It is defined as the percentage of the deuterated molecules relative to the total amount of the compound. High isotopic purity minimizes interference from the unlabeled analyte and ensures accurate quantification.

Quantitative Data on Isotopic Purity

Commercial suppliers of this compound typically provide a certificate of analysis specifying the isotopic purity. The data is often presented as "atom percent D," which represents the percentage of deuterium atoms at the labeled positions.

| Parameter | Specification | Analytical Technique(s) |

| Isotopic Purity (Atom % D) | ≥98% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Chemical Purity | ≥97% | High-Performance Liquid Chromatography (HPLC) |

Table 1: Typical specifications for commercially available this compound.

Experimental Protocols for Isotopic Purity Determination

HRMS is a powerful technique for determining the isotopic enrichment of labeled compounds by precisely measuring the mass-to-charge ratio (m/z) of the different isotopologues.

Methodology:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable organic solvent (e.g., isopropanol/methanol mixture).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire full-scan mass spectra in positive ion mode. The high resolution of the instrument allows for the separation of the isotopic peaks of the labeled compound.

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled CoQ10 (M+0) and the deuterated CoQ10-d9 (M+9) and any other relevant isotopologues.

-

Integrate the peak areas of each isotopologue.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(M+9) / (Sum of Areas of all Isotopologues)] * 100

-

Quantitative NMR (qNMR) can be used to assess the isotopic purity by comparing the integrals of signals from the deuterated and non-deuterated positions.[3][4][5]

Methodology:

-

Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid) and dissolve them in a deuterated solvent (e.g., chloroform-d).

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons at the deuterated positions (the two methoxy groups and the methyl group on the quinone ring) indicates high isotopic enrichment.

-

The isotopic purity can be estimated by comparing the integral of any residual proton signals at the labeled positions to the integrals of protons at unlabeled positions.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum.

-

The signals of the carbon atoms attached to deuterium will be split into multiplets due to C-D coupling and will have a lower intensity compared to the corresponding signals in unlabeled CoQ10. This can be used to confirm the positions of deuteration.

-

Stability of this compound

The stability of this compound is crucial for its use as a reliable internal standard. Degradation of the standard can lead to inaccurate quantification of the analyte. While specific stability data for CoQ10-d9 is not extensively published, its stability is expected to be similar to that of unlabeled CoQ10. However, it is important to note that deuterated compounds can sometimes exhibit different stability profiles.[6]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of a molecule.[7][8] The following conditions are typically employed:

| Stress Condition | Typical Protocol |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 80°C for 48 hours (solid state and in solution) |

| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) and visible light for a defined period |

Table 2: General protocol for forced degradation studies of this compound.

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products.

Methodology:

-

Sample Preparation for Forced Degradation:

-

Prepare solutions of this compound in a suitable solvent (e.g., ethanol).

-

Expose the solutions to the stress conditions outlined in Table 2.

-

At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

-

HPLC-UV Analysis:

-

Chromatographic System: A reversed-phase HPLC system with a C18 column.

-

Mobile Phase: A mixture of organic solvents such as methanol, ethanol, and isopropanol. A common mobile phase is a mixture of methanol and hexane.[3]

-

Detection: UV detection at 275 nm.

-

Analysis: Inject the stressed samples and a non-degraded control sample. The method is considered stability-indicating if the degradation products are well-resolved from the parent CoQ10-d9 peak.

-

-

Data Analysis:

-

Calculate the percentage of degradation by comparing the peak area of CoQ10-d9 in the stressed samples to that in the control sample.

-

Mass balance should be assessed to ensure that the decrease in the main peak corresponds to the appearance of degradation product peaks.

-

Coenzyme Q10 Signaling Pathways

Coenzyme Q10 plays a central role in cellular bioenergetics and antioxidant defense. Understanding these pathways is crucial for researchers working with this molecule.

Role in the Mitochondrial Electron Transport Chain

CoQ10 functions as a mobile electron carrier, transferring electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex). This process is essential for the generation of the proton gradient that drives ATP synthesis.

Antioxidant and Anti-Apoptotic Signaling

The reduced form of CoQ10, ubiquinol, is a potent lipid-soluble antioxidant that protects cellular membranes from oxidative damage. CoQ10 has been shown to exert its protective effects by activating the Nrf-2/NQO-1 pathway and modulating the NF-κB signaling pathway, thereby reducing oxidative stress and apoptosis.[9][10][11][12]

References

- 1. Quantitation of Ubiquinone (Coenzyme Q₁₀) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texilajournal.com [texilajournal.com]

- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. emerypharma.com [emerypharma.com]

- 6. waters.com [waters.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. sgs.com [sgs.com]

- 9. Coenzyme Q10 suppresses oxidative stress and apoptosis via activating the Nrf-2/NQO-1 and NF-κB signaling pathway after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coenzyme Q10 suppresses oxidative stress and apoptosis via activating the Nrf-2/NQO-1 and NF-κB signaling pathway after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. e-century.us [e-century.us]

Early Research on Stable Isotope Labeled Coenzyme Q10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on stable isotope-labeled Coenzyme Q10 (CoQ10), with a focus on its synthesis, analysis, and early pharmacokinetic studies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and clinical nutrition.

Synthesis of Deuterium-Labeled Coenzyme Q10 (d5-CoQ10)

Early research into the pharmacokinetics of CoQ10 was significantly advanced by the use of stable isotope labeling, which allows for the differentiation of exogenously administered CoQ10 from endogenous levels. A key methodology for this is the synthesis of deuterium-labeled CoQ10.

Synthetic Pathway Overview

The synthesis of d5-CoQ10, as utilized in early pharmacokinetic studies, involves the condensation of a deuterated hydroquinone precursor with decaprenol. The deuterium atoms are strategically placed on the metabolically stable positions of the benzoquinone ring.

Caption: Synthetic pathway for d5-Coenzyme Q10.

Experimental Protocol: Synthesis of d5-CoQ10

The following protocol is a composite representation of early synthetic methods.

Materials:

-

2,3-dimethoxy-5-methyl-1,4-benzoquinone

-

Deuterated methylating agent (e.g., CD3I)

-

Decaprenol

-

Deuterated reducing agent (e.g., NaBD4)

-

Appropriate solvents (e.g., ethanol, hexane, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Deuterated Hydroquinone Precursor:

-

Synthesize 2,3-dimethoxy-[5-CD3]methyl-1,4-hydroquinone. This can be achieved through methods such as the Vilsmeier reaction on 3,4,5-trimethoxytoluene to introduce an aldehyde group, followed by oxidation and deuteromethylation.

-

-

Synthesis of Deuterated Decaprenol:

-

Prepare [1-CD2]decaprenol. This can be synthesized from solanesol through a series of reactions including bromination and reduction with a deuterated reducing agent.

-

-

Condensation Reaction:

-

Perform a condensation reaction between the deuterated hydroquinone and deuterated decaprenol. This reaction is typically carried out in an organic solvent and may be catalyzed by a Lewis acid.

-

-

Purification:

-

The crude d5-CoQ10 is purified using silica gel column chromatography.

-

A common solvent system for elution is a mixture of hexane and ethyl acetate, with the polarity gradually increased.

-

Further purification can be achieved by recrystallization from a solvent such as ethanol.

-

Analysis of Deuterium-Labeled Coenzyme Q10

The accurate quantification of stable isotope-labeled CoQ10 in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the method of choice for this analysis.

Analytical Workflow

The general workflow for the analysis of d5-CoQ10 in plasma samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: Analytical workflow for d5-CoQ10 in plasma.

Detailed UPLC-MS/MS Protocol for CoQ10 Quantification in Human Plasma

This protocol provides a detailed methodology for the quantification of total CoQ10 (both endogenous and labeled) in human plasma, which can be adapted for the specific analysis of d5-CoQ10 by adjusting the mass transitions.

Sample Preparation:

-

Internal Standard Spiking: To 250 µL of human plasma, add a known amount of an appropriate internal standard (e.g., CoQ9 or d6-CoQ10).

-

Protein Precipitation: Add 1 mL of ethanol to the plasma sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

-

Liquid-Liquid Extraction: To the supernatant, add 1 mL of hexane, vortex, and centrifuge. Transfer the upper hexane layer to a clean tube. Repeat the extraction.

-

Evaporation and Reconstitution: Evaporate the combined hexane extracts to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol/isopropanol) for UPLC injection.

UPLC-MS/MS Parameters:

| Parameter | Value |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Gradient of methanol and isopropanol with an ammonium formate additive |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | CoQ10: m/z 863.7 → 197.1d5-CoQ10: m/z 868.7 → 202.1 (example) |

Early Pharmacokinetic Studies of Deuterium-Labeled Coenzyme Q10

One of the seminal early studies on the pharmacokinetics of labeled CoQ10 was conducted by Tomono et al. in 1986. This study provided foundational data on the absorption, distribution, and elimination of CoQ10 in humans.[1][2]

Study Design and Administration

-

Study Population: Healthy male subjects.[1]

-

Test Article: 100 mg of d5-Coenzyme Q10.[1]

-

Administration: Oral.[1]

-

Blood Sampling: Blood samples were collected at various time points post-administration to determine the plasma concentration of d5-CoQ10.

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for d5-CoQ10 from the study by Tomono et al. (1986).[1]

| Parameter | Mean ± SD |

| Dose | 100 mg |

| Cmax (µg/mL) | 1.004 ± 0.370 |

| Tmax (h) | 6.5 ± 1.5 |

| t1/2 (h) | 33.19 ± 5.32 |

A notable observation in this early study was the appearance of a second peak in plasma d5-CoQ10 concentration at approximately 24 hours post-dosing.[1] This phenomenon was attributed to the enterohepatic recirculation of CoQ10, where it is absorbed, processed by the liver, secreted into the bile, and then reabsorbed in the intestine.

Bioavailability and Absorption

The slow absorption of CoQ10 from the gastrointestinal tract is attributed to its high molecular weight and lipophilic nature.[3] Its absorption is enhanced in the presence of lipids, which facilitate the formation of micelles necessary for transport across the intestinal wall.[3]

Signaling Pathways and Logical Relationships

The pharmacokinetic profile of CoQ10 involves several key physiological processes, from absorption in the gut to its distribution in lipoproteins and eventual cellular uptake.

Caption: Pharmacokinetic pathway of orally administered CoQ10.

This guide provides a foundational understanding of the early research that has been pivotal in characterizing the behavior of Coenzyme Q10 in the human body. The methodologies and findings from these initial studies continue to inform current research and the development of CoQ10-based therapeutics and supplements.

References

Coenzyme Q10-d9 as an Internal Standard: A Technical Guide for Bioanalytical Quantification

Abstract: This technical guide provides a comprehensive overview of the mechanism of action and application of Coenzyme Q10-d9 (CoQ10-d9) as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Coenzyme Q10 (CoQ10) in biological matrices. CoQ10 is an essential electron carrier in the mitochondrial respiratory chain and a potent antioxidant, making its precise measurement critical in various research and clinical contexts, including studies on cardiovascular disease, neurodegenerative disorders, and mitochondrial function.[1][2] This document details the underlying principles of SIL-IS, experimental workflows, validated quantitative data, and the core biochemical pathway of CoQ10, tailored for researchers, scientists, and drug development professionals.

Introduction: The Need for Precise CoQ10 Quantification

Coenzyme Q10, an endogenous lipophilic benzoquinone, is a vital component of aerobic cellular respiration, coupling electron transport to oxidative phosphorylation in mitochondria.[3] Its concentration in tissues and plasma is a key biomarker for oxidative stress and metabolic function.[3] However, quantifying CoQ10 from complex biological samples is challenging due to analyte loss during sample preparation and signal variability (ion suppression or enhancement) during mass spectrometry (MS) analysis.[4][5]

To overcome these challenges, an internal standard (IS) is employed. The ideal IS is a compound that is chemically and physically almost identical to the analyte of interest. Stable isotope-labeled standards, such as this compound, are considered the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] CoQ10-d9 is structurally identical to CoQ10, with the exception that nine hydrogen atoms have been replaced by their heavier deuterium isotopes, providing a mass shift that is easily detectable by a mass spectrometer.

Mechanism of Action: How CoQ10-d9 Ensures Accuracy

The fundamental principle of using CoQ10-d9 is to provide a reference compound that behaves identically to the endogenous CoQ10 throughout the entire analytical process. This mechanism relies on two core properties: physicochemical similarity and mass-based differentiation.

-

Physicochemical Similarity : Because the substitution of hydrogen with deuterium results in a negligible change to its chemical properties, CoQ10-d9 exhibits the same extraction efficiency, chromatographic retention time (co-elution), and ionization response as native CoQ10.[4][7] Consequently, any physical loss of the analyte during sample processing or any fluctuation in instrument signal due to matrix effects will affect both the analyte and the internal standard to the same degree.[8][9]

-

Mass Spectrometric Distinction : Despite their chemical similarities, the mass spectrometer can readily distinguish between CoQ10 and the heavier CoQ10-d9 based on their different mass-to-charge ratios (m/z).

-

Ratio-Based Quantification : The final concentration is determined not by the absolute signal of the analyte, but by the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant and proportional to the analyte's concentration, even if absolute signal intensities vary between injections. This effectively cancels out analytical variability, leading to superior accuracy and precision.

Experimental Protocols and Workflow

A robust and reproducible bioanalytical method is paramount. The following sections describe a typical workflow and provide an example protocol for the quantification of CoQ10 in human plasma.

General Bioanalytical Workflow

The process begins with spiking the biological sample with a known concentration of the CoQ10-d9 internal standard, followed by extraction, chromatographic separation, and detection.

Example Protocol: CoQ10 Quantification in Human Plasma

This protocol is a representative example based on established methodologies.[1][10]

1. Preparation of Standards and Internal Standard Solution:

-

Prepare primary stock solutions of CoQ10 and CoQ10-d9 in hexane or a similar organic solvent (e.g., at 1000 µM).[11]

-

Prepare a working internal standard solution by diluting the CoQ10-d9 stock.

-

Prepare calibration standards by spiking blank plasma with known concentrations of CoQ10, covering the expected physiological range (e.g., 50-5000 ng/mL).

2. Sample Preparation (Extraction):

-

To a 100 µL aliquot of plasma sample, calibrator, or quality control (QC) sample, add 20 µL of the CoQ10-d9 working IS solution.

-

Add 500 µL of cold ethanol to precipitate proteins.[1][10] Vortex for 1 minute.

-

Add 1 mL of hexane to extract the lipids, including CoQ10 and CoQ10-d9.[1][10] Vortex vigorously for 2 minutes.

-

Centrifuge the mixture (e.g., at 1500 g for 5 minutes at 4°C) to separate the layers.[3]

-

Transfer the upper hexane layer to a clean tube.

-

Evaporate the hexane to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

3. Liquid Chromatography Conditions:

| Parameter | Value |

| System | UPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)[12] |

| Mobile Phase | Isocratic mixture of acetonitrile, 2-propanol, and formic acid (e.g., 90:10:0.1 v/v/v)[12] |

| Flow Rate | 0.4 - 0.8 mL/min[3][12] |

| Column Temp. | 40°C[3][12] |

| Injection Vol. | 5 - 10 µL[3][12] |

4. Tandem Mass Spectrometry Conditions:

| Parameter | Value |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) or APCI+[2][3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Drying Gas | Nitrogen |

| Capillary Voltage | 4000 V[3] |

Quantitative Data and Method Validation

A bioanalytical method using CoQ10-d9 must be validated according to regulatory guidelines (e.g., ICH M10) to ensure its reliability.[13][14] The following tables summarize typical performance data.

Table 1: Mass Spectrometry Parameters (MRM Transitions)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Coenzyme Q10 | 863.7 | 197.1 | 41 |

| This compound (IS) | 872.4 | 197.1 | ~41 (Optimized) |

| Note: The precursor ion for CoQ10 represents the [M+H]+ adduct. The d9-IS has a mass increase of 9 Da. The product ion at m/z 197.1 corresponds to the characteristic quinone head group fragment.[3] |

Table 2: Calibration Curve Performance

| Parameter | Typical Value |

| Calibration Model | Linear, 1/x² weighting |

| Linear Range | 50 - 5000 ng/mL |

| Correlation (R²) | > 0.995 |

| Calibrator Accuracy | Within ±15% of nominal (±20% at LLOQ)[13] |

Table 3: Inter-Assay Accuracy and Precision (Example QC Data)

| QC Level | Target Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low QC | 150 | 155 | 103.3 | < 8.0% |

| Mid QC | 1500 | 1480 | 98.7 | < 6.0% |

| High QC | 3000 | 3090 | 103.0 | < 7.5% |

| Data derived from representative performance characteristics found in literature. |

Table 4: Recovery and Matrix Effect

| Parameter | Typical Outcome |

| Extraction Recovery | Consistent between CoQ10 and CoQ10-d9 across all QC levels (typically 85-110%).[11] |

| Matrix Effect | Minimal, with the IS-normalized matrix factor close to 1.0. The use of CoQ10-d9 effectively compensates for ion suppression/enhancement.[8] |

Biochemical Context: The Role of Coenzyme Q10

To appreciate the importance of its quantification, it is essential to understand the function of CoQ10. It serves as a mobile electron carrier within the inner mitochondrial membrane, shuttling electrons from Complex I and Complex II to Complex III of the electron transport chain (ETC), a process fundamental to ATP synthesis.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is the benchmark for achieving accurate, precise, and reliable quantification of CoQ10 in complex biological matrices. Its mechanism of action—perfectly mimicking the analyte during sample preparation and analysis while being distinct in mass—effectively corrects for analytical variability. By following validated protocols as outlined in this guide, researchers and drug development professionals can generate high-quality data, which is essential for advancing our understanding of metabolic health, disease pathology, and therapeutic interventions.

References

- 1. Quantitation of Ubiquinone (Coenzyme Q₁₀) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texilajournal.com [texilajournal.com]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 9. myadlm.org [myadlm.org]

- 10. Quantitation of Ubiquinone (Coenzyme Q10) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. air.unimi.it [air.unimi.it]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

Coenzyme Q10-d9: A Technical Guide to its Chemical Structure and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q10 (CoQ10), a vital component of the mitochondrial electron transport chain, plays a crucial role in cellular energy production and acts as a potent antioxidant. Its deuterated isotopologue, Coenzyme Q10-d9, serves as an invaluable tool in metabolic research, clinical diagnostics, and drug development. The incorporation of nine deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of endogenous CoQ10. This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, with a focus on experimental methodologies.

Chemical Structure and Properties

This compound is a synthetic, isotopically labeled form of Coenzyme Q10. The deuterium atoms are specifically incorporated into the two methoxy groups and the methyl group on the benzoquinone ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Coenzyme Q10 (dimethoxy-d6, methyl-d3) | [1][2] |

| Synonyms | CoQ10-d9, Ubiquinone-10-d9 | [1][2] |

| Molecular Formula | C₅₉H₈₁D₉O₄ | [1] |

| Molecular Weight | 872.4 g/mol | [1] |

| CAS Number | 2687960-97-8 | [1] |

| Isotopic Purity | ≥98 atom % D | - |

| Appearance | Light yellow to yellow solid | - |

| Solubility | Soluble in organic solvents such as ethanol, hexane, and chloroform. | [3] |

| Storage | Store at -20°C, protected from light. | [1] |

Synthesis and Purification

While detailed proprietary synthesis protocols for commercially available this compound are not publicly disclosed, the general strategy involves the introduction of deuterium-labeled methyl and methoxy groups onto the benzoquinone ring precursor, followed by the attachment of the decaprenyl side chain.

A reported synthesis for a deuterated CoQ10 analogue (d6-CoQ10) provides insight into the potential synthetic route.[4] This involves the use of deuterated starting materials in a multi-step chemical synthesis.

Purification of Coenzyme Q10 is typically achieved through chromatographic techniques.[3][5][6] A general workflow for purification from a crude extract is as follows:

Caption: General purification workflow for Coenzyme Q10.

Experimental Protocol: General Purification by Silica Gel Chromatography[5]

-

Sample Preparation: Dissolve the crude Coenzyme Q10 extract in a minimal amount of a non-polar solvent like hexane.

-

Column Preparation: Pack a chromatography column with silica gel slurried in hexane.

-

Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., acetone or ethyl acetate).

-

Fraction Collection: Collect fractions of the eluate.

-

Analysis: Monitor the fractions for the presence of Coenzyme Q10 using a suitable analytical technique (e.g., TLC or HPLC-UV).

-

Pooling and Evaporation: Combine the fractions containing pure Coenzyme Q10 and evaporate the solvent under reduced pressure.

-

Crystallization: Dissolve the resulting residue in a minimal amount of hot ethanol and allow it to cool slowly to induce crystallization.

-

Isolation: Collect the purified Coenzyme Q10 crystals by filtration and dry under vacuum.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed, publicly available 1H and 13C NMR spectral analysis specifically for this compound is limited, the expected spectra can be inferred from the known spectra of unlabeled Coenzyme Q10.[7][8][9][10][11] The deuterium substitution at the methoxy (d6) and methyl (d3) positions on the benzoquinone ring would result in the absence of corresponding proton and carbon signals in the 1H and 13C NMR spectra, respectively. This absence of specific signals would be the key indicator of successful deuteration.

Table 2: Expected 1H NMR Chemical Shifts for Unlabeled Coenzyme Q10 (for comparison)

| Protons | Chemical Shift (ppm) | Multiplicity |

| Methoxy (OCH₃) | ~3.98 | s |

| Methyl (CH₃) | ~2.00 | s |

| Methylene (CH₂) | ~3.20 | d |

| Vinyl (CH) | ~4.97, ~5.10 | m |

| Isoprenoid Methyls | ~1.60-1.75 | s |

Note: In the 1H NMR spectrum of this compound, the signal at ~3.98 ppm and ~2.00 ppm would be absent or significantly reduced.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for the analysis of this compound, particularly in its application as an internal standard. The nine deuterium atoms result in a mass shift of +9 Da compared to the unlabeled compound.

Table 3: Mass Spectrometry Data for Coenzyme Q10 and this compound

| Compound | Molecular Weight (Da) | Key Fragment Ions (m/z) |

| Coenzyme Q10 | 862.7 | 197 |

| This compound | 871.7 | 206 |

The characteristic fragmentation of the benzoquinone head is a key diagnostic feature in mass spectrometric analysis.

Applications in Research and Development

This compound is predominantly used as an internal standard for the accurate quantification of endogenous Coenzyme Q10 levels in various biological matrices, including plasma, serum, and tissue homogenates.[12][13][14][15][16][17][18][19]

Experimental Protocol: Quantification of Coenzyme Q10 in Plasma using LC-MS/MS with this compound Internal Standard[12][15]

-

Sample Preparation:

-

To 100 µL of plasma, add a known amount of this compound internal standard solution.

-

Add 300 µL of 1-propanol to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes.

-

-

Extraction:

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of hexane and vortex for 2 minutes.

-

Centrifuge at 1,500 x g for 5 minutes.

-

Transfer the upper hexane layer to a new tube.

-

Evaporate the hexane to dryness under a stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Use a C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of a mixture of methanol, isopropanol, and an ammonium formate solution.

-

Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for both Coenzyme Q10 and this compound.

-

Caption: Experimental workflow for CoQ10 quantification.

Signaling and Metabolic Pathways

Coenzyme Q10 is a central component of the mitochondrial electron transport chain (ETC), facilitating the transfer of electrons from Complex I and Complex II to Complex III. This process is essential for the generation of ATP, the primary energy currency of the cell.[20][21][22][23][24]

Caption: Role of Coenzyme Q10 in the electron transport chain.

This compound can be used as a stable isotope tracer to study the dynamics of CoQ10 biosynthesis and turnover in various metabolic states and disease models.[25][26][27][28][29]

References

- 1. Coenzyme Q10 (dimethoxy-Dâ, methyl-Dâ, 98%) CP 97% - Cambridge Isotope Laboratories, DLM-10279-0.005 [isotope.com]

- 2. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

- 3. researchgate.net [researchgate.net]

- 4. Coenzyme Q10 quantification in muscle, fibroblasts and cerebrospinal fluid by liquid chromatography/tandem mass spectrometry using a novel deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20070025976A1 - Process for the purification of coenzyme Q10 - Google Patents [patents.google.com]

- 6. Purification of coenzyme Q10 from fermentation extract: high-speed counter-current chromatography versus silica gel column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. article.imrpress.com [article.imrpress.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Coenzyme Q10(303-98-0) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, H2O, predicted) (HMDB0001072) [hmdb.ca]

- 12. Quantitation of Ubiquinone (Coenzyme Q10) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 13. air.unimi.it [air.unimi.it]

- 14. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pure.eur.nl [pure.eur.nl]

- 17. lcms.cz [lcms.cz]

- 18. Mitochondrial coenzyme Q10 determination by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Highly Sensitive and Selective Determination of Redox States of Coenzymes Q9 and Q10 in Mice Tissues: Application of Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Coenzyme Q10 - Wikipedia [en.wikipedia.org]

- 25. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

In-Depth Technical Guide: Molecular Weight of Coenzyme Q10-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of deuterated Coenzyme Q10 (Coenzyme Q10-d9), a critical isotopically labeled internal standard for quantitative bioanalysis. This document outlines the compound's molecular properties, a detailed experimental protocol for its molecular weight determination, and a visual representation of the analytical workflow.

Data Presentation: Coenzyme Q10 vs. This compound

The incorporation of nine deuterium atoms significantly alters the molecular weight of Coenzyme Q10, a fact that is fundamental to its application in mass spectrometry-based assays. The following table summarizes the key molecular properties of both Coenzyme Q10 and its deuterated analog.

| Property | Coenzyme Q10 | This compound |

| Molecular Formula | C₅₉H₉₀O₄[1][2][3][4] | C₅₉H₈₁D₉O₄[5][6][7][8] |

| Average Molecular Weight ( g/mol ) | 863.34[2][3][9] | 872.40[5][6][7][8] |

| Monoisotopic Mass (Da) | 862.6839 | 871.7393 (Calculated) |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The determination of the precise molecular weight of this compound is paramount for its qualification as an internal standard. Mass spectrometry is the definitive technique for this purpose.

Objective: To experimentally verify the molecular weight of this compound.

Materials and Methods:

-

Sample: this compound, ≥98% isotopic purity

-

Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or TOF)

-

Reagents: HPLC-grade methanol, ammonium acetate

Procedure:

-

Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. This stock is further diluted to a working concentration of 1 µg/mL with methanol containing 5 mM ammonium acetate to promote ionization.

-

Instrument Calibration: The mass spectrometer is calibrated according to the manufacturer's guidelines using a certified calibration solution to ensure high mass accuracy.

-

Direct Infusion: The prepared sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump at a flow rate of 5 µL/min.

-

Ionization: Electrospray ionization (ESI) in positive mode is employed to generate protonated molecular ions [M+H]⁺.

-

Mass Analysis: The instrument is operated in full scan mode over a mass-to-charge (m/z) range that encompasses the expected m/z of the analyte. Data is acquired for a minimum of 2 minutes to obtain a stable signal.

-

Data Processing: The acquired mass spectrum is analyzed to identify the most abundant isotopic peak of the protonated this compound. The experimentally measured m/z value is then compared to the theoretically calculated value.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the molecular weight determination of this compound.

References

- 1. Coenzyme Q10 | C59H90O4 | CID 5281915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. Coenzyme Q10 | 303-98-0 [chemicalbook.com]

- 4. ingredientsonline.com [ingredientsonline.com]

- 5. 辅酶Q10-d9 ( 二甲氧基-d6, 甲基-d3) ≥98 atom % D, ≥97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Protheragen [protheragen.us]

- 8. Coenzyme Q10 (dimethoxy-Dâ, methyl-Dâ, 98%) CP 97% - Cambridge Isotope Laboratories, DLM-10279-0.001 [isotope.com]

- 9. selleckchem.com [selleckchem.com]

The Biological Inertness of Coenzyme Q10-d9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q10 (CoQ10), a vital component of the electron transport chain and a potent lipophilic antioxidant, is the subject of extensive research for its therapeutic potential. In pharmacokinetic and metabolic studies, deuterated analogs of CoQ10, such as Coenzyme Q10-d9 (CoQ10-d9), are invaluable tools. This technical guide explores the concept of the "biological inertness" of CoQ10-d9, providing a comprehensive overview for researchers. The central thesis is that while not strictly "inert" in the sense of being devoid of any biological interaction, CoQ10-d9 is functionally equivalent to its non-deuterated counterpart in biological systems. This functional equivalence is the very reason it serves as a reliable internal standard and tracer in analytical methodologies.

The Concept of Biological Inertness in the Context of CoQ10-d9

The term "biological inertness" when applied to CoQ10-d9 refers to the negligible impact of deuterium substitution on its biochemical and physiological functions. The nine deuterium atoms in CoQ10-d9 replace hydrogen atoms in the methoxy groups of the benzoquinone ring. This substitution results in a minimal increase in molecular weight, which does not significantly alter the molecule's steric configuration or its ability to participate in redox cycling—the cornerstone of its biological activity.

The primary evidence for this functional equivalence comes from its widespread and successful use as an internal standard in quantitative bioanalysis using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). For a compound to be an effective internal standard, it must exhibit chemical and physical behavior that is nearly identical to the analyte of interest throughout sample preparation and analysis. The use of CoQ10-d9 in this capacity inherently assumes its similar extraction efficiency, chromatographic retention, and ionization response to endogenous CoQ10.

Data Presentation: Comparative Physicochemical and Pharmacokinetic Parameters

| Parameter | Coenzyme Q10 | This compound | Significance of Similarity |

| Molecular Formula | C₅₉H₉₀O₄ | C₅₉H₈₁D₉O₄ | The core structure responsible for redox activity is identical. |

| Molecular Weight | ~863.34 g/mol | ~872.40 g/mol | The minor mass difference does not impede its function as an electron carrier or antioxidant. |

| Primary Function | Electron carrier in the mitochondrial electron transport chain; lipid-soluble antioxidant. | Used as an internal standard and tracer to quantify endogenous CoQ10, implying identical functional roles. | Its utility as a standard is predicated on its ability to mimic the biological behavior of the native compound. |

| Pharmacokinetics | Well-characterized absorption, distribution, metabolism, and excretion profiles. | Pharmacokinetic studies using deuterated CoQ10 show no significant isotope effect on its disposition, indicating similar in vivo behavior.[1] | Demonstrates that the deuteration does not alter how the body processes the molecule. |

Experimental Protocols

Detailed methodologies are crucial for the robust assessment of Coenzyme Q10's biological functions. The following protocols are foundational for studying the bioenergetic and antioxidant properties of CoQ10 and can be adapted for comparative studies involving CoQ10-d9.

Protocol 1: Quantification of Coenzyme Q10 in Biological Samples by HPLC

This protocol outlines the determination of CoQ10 concentrations in samples such as plasma or isolated mitochondria, a necessary step to confirm the uptake of CoQ10-d9 in experimental models.

Objective: To accurately measure the concentration of CoQ10.

Materials:

-

Biological sample (e.g., plasma, isolated mitochondria)

-

This compound (as internal standard)

-

1-Propanol

-

Hexane

-

Methanol (HPLC grade)

-

Ethanol (HPLC grade)

-

Mobile phase (e.g., methanol/hexane mixture)

-

HPLC system with a C18 reverse-phase column and a UV or electrochemical detector

Procedure:

-

Sample Preparation:

-

Thaw frozen biological samples on ice.

-

To 100 µL of the sample, add a known concentration of this compound internal standard.

-

Add 500 µL of cold 1-propanol to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

-

Extraction:

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer containing the lipid-soluble CoQ10.

-

Evaporate the hexane under a stream of nitrogen gas.

-

-

Analysis:

-

Reconstitute the dried extract in 100 µL of ethanol.

-

Inject a defined volume (e.g., 20 µL) onto the HPLC system.

-

Separate CoQ10 and CoQ10-d9 using a C18 column with an isocratic mobile phase.

-

Detect the compounds using a UV detector at approximately 275 nm or an electrochemical detector.

-

-

Quantification:

Protocol 2: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol utilizes a Seahorse XF Analyzer to assess the impact of CoQ10 on mitochondrial respiration, a key indicator of its bioenergetic function. This assay can be used to compare the effects of CoQ10 and CoQ10-d9.[5][6][7][8][9]

Objective: To measure the rate of oxygen consumption in isolated mitochondria or intact cells.

Materials:

-

Isolated mitochondria or cultured cells

-

Seahorse XF Analyzer and corresponding cell culture plates

-

Assay medium (e.g., MAS buffer for isolated mitochondria)

-

Substrates (e.g., pyruvate, malate, succinate)

-

ADP

-

Inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I and III inhibitors)

-

Coenzyme Q10 or this compound

Procedure:

-

Preparation:

-

If using cells, seed them in a Seahorse XF cell culture plate and allow them to adhere overnight.

-

If using isolated mitochondria, prepare a fresh suspension in MAS buffer.

-

Hydrate the sensor cartridge of the Seahorse XF Analyzer overnight.

-

-

Assay Setup:

-

Replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator for 1 hour.

-

Load the injector ports of the sensor cartridge with the inhibitors and substrates.

-

For testing CoQ10 or CoQ10-d9, the compound can be added to the assay medium or injected during the assay.

-

-

Measurement:

-

Place the cell plate in the Seahorse XF Analyzer and initiate the calibration and measurement protocol.

-

The instrument will measure basal OCR, followed by sequential injections to determine:

-

State 3 Respiration: After ADP addition.

-

Proton Leak: After oligomycin addition.

-

Maximal Respiration: After FCCP addition.

-

Non-Mitochondrial Respiration: After rotenone/antimycin A addition.

-

-

-

Data Analysis:

-

The Seahorse software calculates the various parameters of mitochondrial respiration.

-

Compare the OCR profiles of untreated controls with those treated with CoQ10 and CoQ10-d9.

-

Mandatory Visualizations

Signaling Pathways Involving Coenzyme Q10

Coenzyme Q10 is known to influence several key cellular signaling pathways, primarily through its role in mitochondrial function and its antioxidant properties.

Caption: Mitochondrial Electron Transport Chain and Oxidative Phosphorylation.

Caption: Antioxidant Role of Coenzyme Q10.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the bioenergetic effects of Coenzyme Q10 and its deuterated analog.

Caption: Workflow for Comparing Bioenergetic Effects.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. eaglebio.com [eaglebio.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. Mitochondrial measurement of oxygen consumption rates (OCR) [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

Methodological & Application

Application Notes and Protocols for Coenzyme Q10-d9 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Coenzyme Q10-d9 (CoQ10-d9) in pharmacokinetic (PK) studies. Coenzyme Q10, an essential component of the mitochondrial electron transport chain and a potent antioxidant, is the subject of extensive research for its therapeutic potential.[1][2] The use of stable isotope-labeled analogues like CoQ10-d9 is critical for accurately determining its absorption, distribution, metabolism, and excretion (ADME) profiles without the confounding influence of endogenous CoQ10 levels.

Introduction to this compound in Pharmacokinetic Studies

This compound is a deuterated form of Coenzyme Q10, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal tracer for pharmacokinetic studies. When administered, CoQ10-d9 can be distinguished from the endogenous CoQ10 pool by mass spectrometry, allowing for precise quantification of the exogenously administered compound. This approach is fundamental to understanding the bioavailability of different CoQ10 formulations and studying its metabolic fate. CoQ10-d9 is also frequently utilized as an internal standard for the accurate quantification of endogenous CoQ10 in biological samples.[3][4]

Key Applications

-

Bioavailability and Bioequivalence Studies: Comparing different formulations of CoQ10 to determine their relative absorption and bioavailability.[5][6]

-

ADME Studies: Characterizing the absorption, distribution, metabolism, and excretion of Coenzyme Q10.

-

Metabolic Pathway Analysis: Tracing the metabolic conversion of CoQ10 and identifying its metabolites.

-

Drug-Drug Interaction Studies: Investigating the influence of other drugs on the pharmacokinetics of Coenzyme Q10.

Experimental Protocols

A typical pharmacokinetic study involving the oral administration of CoQ10-d9 includes the following key steps:

Study Design and Dosing

A single-dose, crossover study design is often employed. Healthy human subjects are typically administered a single oral dose of CoQ10-d9.[7] Blood samples are then collected at predetermined time points to characterize the plasma concentration-time profile.

Table 1: Exemplary Pharmacokinetic Study Parameters for Deuterated Coenzyme Q10

| Parameter | Value | Reference |

| Study Population | 16 healthy male subjects | [7] |

| Dosage | 100 mg of d5-CoQ10 | [7] |

| Time to Maximum Plasma Concentration (Tmax) | 6.5 ± 1.5 hours | [7] |

| Maximum Plasma Concentration (Cmax) | 1.004 ± 0.370 µg/mL | [7] |

| Terminal Elimination Half-life (t1/2) | 33.19 ± 5.32 hours | [7] |

Note: Data from a study using d5-CoQ10 is presented as a proxy due to the expected similar pharmacokinetic profile of CoQ10-d9.

Blood Sample Collection and Processing

-

Collect venous blood samples into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis to ensure the stability of Coenzyme Q10.

Sample Preparation for LC-MS/MS Analysis

This protocol is adapted from a method utilizing CoQ10-d9 as an internal standard and is suitable for the extraction of CoQ10-d9 as an analyte.[3][4]

-

Aliquoting: Thaw frozen plasma samples on ice. Aliquot a specific volume (e.g., 100 µL) of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking (if necessary for endogenous CoQ10 measurement): If quantifying endogenous CoQ10 simultaneously, add a different internal standard (e.g., CoQ9). For quantifying only the administered CoQ10-d9, a different deuterated standard could be used for quality control.

-

Protein Precipitation: Add a volume of cold ethanol (e.g., 4 volumes) to the plasma sample to precipitate proteins. Vortex the mixture thoroughly.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add a volume of an organic solvent like hexane (e.g., 2 volumes) to extract the lipophilic CoQ10-d9. Vortex vigorously.

-

Phase Separation: Centrifuge at a lower speed (e.g., 2,000 x g) for 5 minutes to separate the aqueous and organic phases.

-

Evaporation: Carefully transfer the upper organic layer (hexane) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of methanol and isopropanol).

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of CoQ10-d9.

Table 2: Illustrative LC-MS/MS Parameters for Coenzyme Q10 and this compound Analysis

| Parameter | Setting | Reference |

| Liquid Chromatography | ||

| LC Column | PFP(2) 50 × 2.0 mm, 3 µm | [3] |

| Mobile Phase | Isocratic or gradient elution with a mixture of organic solvents (e.g., methanol, isopropanol) and a modifier (e.g., ammonium formate) | [8][9] |

| Flow Rate | 0.2 - 0.5 mL/min | [9] |

| Injection Volume | 5 - 20 µL | [9] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |

| Monitored Transition (MRM) for CoQ10 | Precursor Ion (m/z): 881.7 | Product Ion (m/z): 197.1 |

| Monitored Transition (MRM) for CoQ10-d9 | Precursor Ion (m/z): 890.7 | Product Ion (m/z): 206.1 |

| Dwell Time | 100 - 200 ms | [8] |

| Collision Energy | Optimized for the specific instrument |

Note: The exact m/z values may vary slightly depending on the adduct formed (e.g., ammonium adduct).

Visualizations

Experimental Workflow

Caption: Workflow for a pharmacokinetic study using CoQ10-d9.

Coenzyme Q10 in the Electron Transport Chain

References

- 1. mdpi.com [mdpi.com]

- 2. Coenzyme Q10: absorption, tissue uptake, metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of Ubiquinone (Coenzyme Q₁₀) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of Ubiquinone (Coenzyme Q10) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 5. Pharmacokinetics of coenzyme q10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic comparison of a generic coenzyme Q₁₀ solubilizate and a formulation with soybean phytosterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic study of deuterium-labelled coenzyme Q10 in man. | Semantic Scholar [semanticscholar.org]

- 8. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. air.unimi.it [air.unimi.it]

Application Note: Quantification of Coenzyme Q10 in Biological Matrices using Coenzyme Q10-d9 as an Internal Standard for Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q10 (CoQ10), also known as ubiquinone, is a vital lipophilic molecule endogenous to nearly all cells and is a critical component of the mitochondrial electron transport chain, essential for ATP production. It also functions as a potent antioxidant within cellular membranes. Due to its central role in cellular metabolism and bioenergetics, the accurate quantification of CoQ10 in biological matrices is crucial for metabolomics research, clinical diagnostics, and in the development of therapeutic interventions. This application note provides a detailed protocol for the highly specific and sensitive quantification of Coenzyme Q10 in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Coenzyme Q10-d9. The use of CoQ10-d9 ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Principle of the Method

This method employs a protein precipitation-based extraction of Coenzyme Q10 and its deuterated internal standard, this compound, from a biological matrix such as plasma. The separation of the analyte and internal standard is achieved using reverse-phase liquid chromatography, followed by detection with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard, which allows for accurate determination of the CoQ10 concentration.

Materials and Reagents

-

Coenzyme Q10 (analytical standard)

-

This compound (dimethoxy-d6, methyl-d3) (internal standard)

-

Methanol (LC-MS grade)

-

Ethanol (LC-MS grade)

-

Hexane (LC-MS grade)

-

1-Propanol (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

Experimental Protocols

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Coenzyme Q10 and this compound in ethanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the CoQ10 primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 1-propanol to a final concentration of 100 ng/mL.

Sample Preparation (Plasma)

-

To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 400 µL of ice-cold 1-propanol to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Methanol:Water with 5 mM Ammonium Formate).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Instrument-specific optimization is recommended.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | 5 mM Ammonium Formate in Water |

| Mobile Phase B | 5 mM Ammonium Formate in Methanol |

| Gradient | 90% B to 100% B over 5 min, hold at 100% B for 2 min, return to 90% B and equilibrate for 3 min. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Coenzyme Q10: 863.7 -> 197.1, This compound: 872.7 -> 206.1 |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

Data Presentation and Quantitative Summary

The following tables summarize the expected quantitative performance of the method based on literature data.[1][2]

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | R² |

| Coenzyme Q10 | 1 - 1000 | 1 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 5 | < 10 | < 15 | 85 - 115 |

| Medium | 50 | < 10 | < 15 | 85 - 115 |

| High | 500 | < 10 | < 15 | 85 - 115 |

Table 3: Recovery

| Analyte | Matrix | Recovery (%) |

| Coenzyme Q10 | Plasma | > 85 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for CoQ10 quantification.

Coenzyme Q10 Biosynthetic Pathway

Caption: Simplified Coenzyme Q10 biosynthetic pathway.

References

- 1. Quantitation of Ubiquinone (Coenzyme Q₁₀) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Reduced and Oxidized Coenzyme Q10 in Canine Plasma and Heart Tissue by HPLC-ECD: Comparison with LC-MS/MS Quantification [mdpi.com]

in vitro and in vivo applications of deuterated Coenzyme Q10

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro and in vivo applications of deuterated Coenzyme Q10 (d-CoQ10). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to facilitate further research and drug development.

Introduction

Coenzyme Q10 (CoQ10), a vital component of the electron transport chain and a potent antioxidant, exists in oxidized (ubiquinone) and reduced (ubiquinol) forms.[1] Deuterated Coenzyme Q10 (d-CoQ10), in which one or more hydrogen atoms are replaced by deuterium, is an invaluable tool in CoQ10 research. Its primary application lies in its use as a stable isotope-labeled internal standard for accurate quantification of endogenous CoQ10 levels in biological samples using mass spectrometry.[2][3] This allows for precise pharmacokinetic studies and the assessment of CoQ10 deficiency in various pathological conditions.[4] Beyond its use as a tracer, the substitution with deuterium can also subtly influence the molecule's physicochemical properties, potentially affecting its antioxidant capacity and metabolic stability, making it a subject of interest for therapeutic applications.

In Vitro Applications

Antioxidant Capacity Assessment

Deuterated CoQ10 can be utilized in various in vitro assays to evaluate its antioxidant potential, particularly in protecting cells from oxidative stress-induced damage.

Quantitative Data Summary: In Vitro Antioxidant Effects of CoQ10

| Assay | Cell Type | Treatment | Quantitative Outcome | Reference |

| Cell Viability | Aged Mesenchymal Stem Cells (MSCs) | 10 µM & 25 µM CoQ10 | Enhanced cell viability | [5] |

| Cell Viability | Aged Mesenchymal Stem Cells (MSCs) | 50 µM & 70 µM CoQ10 | Reduced cell viability | [5] |

| ROS Production | Rotenone-treated SH-SY5Y neuronal cells | CoQ10 pre-supplementation | 35-49% decrease in intracellular ROS | [6] |

| Mitochondrial Superoxide | Rotenone-treated SH-SY5Y neuronal cells | CoQ10 pre-supplementation | 41-58% decrease in mitochondrial superoxide | [6] |

| Antioxidant Gene Expression | Aged Mesenchymal Stem Cells (MSCs) | 10 µM CoQ10 | Increased PPARγ and CAT expression | [5] |

Experimental Protocol: In Vitro Antioxidant Assay in Neuronal Cells

This protocol is adapted from studies on the neuroprotective effects of CoQ10 against rotenone-induced oxidative stress in SH-SY5Y neuroblastoma cells.[6]

a. Cell Culture and Treatment:

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 96-well plates for viability assays or larger plates for ROS and protein analysis.

-

Pre-treat cells with varying concentrations of deuterated CoQ10 (e.g., 1, 5, 10 µM) or a vehicle control for 24 hours.

-

Induce oxidative stress by exposing cells to a neurotoxin like rotenone (e.g., 1 µM) for a further 24 hours.

b. Measurement of Reactive Oxygen Species (ROS):

-

Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) for intracellular ROS or MitoSOX™ Red for mitochondrial superoxide.

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with the fluorescent probe in the dark according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

c. Cell Viability Assay:

-

Assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a real-time cell analysis system.

-

Following treatment, incubate cells with MTT solution.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Neuroprotection and Mitochondrial Function

Deuterated CoQ10 is investigated for its potential to protect neurons from degeneration and to improve mitochondrial function, which is often impaired in neurodegenerative diseases like Parkinson's disease.[4][7]

Quantitative Data Summary: Neuroprotective and Mitochondrial Effects of CoQ10

| Assay | Model | Treatment | Quantitative Outcome | Reference |

| Mitochondrial Respiration | Aged Mesenchymal Stem Cells (MSCs) | CoQ10 | Enhanced basal respiration and spare respiratory capacity | |

| Complex I Activity | Propofol-treated HeLa and T67 cells | CoQ10 supplementation | Increased resistance to propofol-induced inhibition | [8] |

| ATP Synthesis | Rotenone-treated SH-SY5Y cells | Rotenone (0.5 µM and 1 µM) | 26% and 35% decrease in intracellular ATP, respectively | [6] |

| Dopaminergic Neuron Survival | MPTP mouse model of Parkinson's | Oral CoQ10 | Protection against dopamine depletion and loss of tyrosine hydroxylase neurons | [9] |

Experimental Protocol: Assessment of Mitochondrial Complex I Activity

This protocol is based on studies evaluating the effect of CoQ10 on mitochondrial respiratory chain complexes.[8]

-

Mitochondria Isolation: Isolate mitochondria from cultured cells (e.g., neuronal cells) or tissue homogenates using differential centrifugation.

-

Complex I Activity Assay:

-

Use a spectrophotometric assay that measures the decrease in absorbance due to the oxidation of NADH at 340 nm.

-

The reaction mixture should contain isolated mitochondria, a buffer (e.g., potassium phosphate buffer), NADH as the substrate, and an electron acceptor like decylubiquinone.

-

Initiate the reaction by adding the mitochondrial sample.

-

Measure the change in absorbance over time. The specific activity is calculated as the rotenone-sensitive rate of NADH oxidation.

-

-

Treatment with d-CoQ10: Pre-incubate the isolated mitochondria or whole cells with deuterated CoQ10 before performing the activity assay to assess its protective or enhancing effects.

Signaling Pathways

Coenzyme Q10 has been shown to modulate key signaling pathways involved in cellular stress response and inflammation, such as the Nrf2 and NF-κB pathways.[10][11]

Diagram: Nrf2 Activation Pathway by Coenzyme Q10

Caption: CoQ10-mediated activation of the Nrf2 antioxidant response pathway.

Diagram: NF-κB Inhibition Pathway by Coenzyme Q10

Caption: CoQ10-mediated inhibition of the NF-κB inflammatory pathway.

In Vivo Applications

Pharmacokinetic Studies

Deuterated CoQ10 is the gold standard for in vivo pharmacokinetic studies in both preclinical and clinical settings, allowing for the differentiation between endogenous and exogenously administered CoQ10.

Quantitative Data Summary: Pharmacokinetics of Deuterated CoQ10 in Humans

| Parameter | Value | Condition | Reference |

| Peak Plasma Concentration (Cmax) | 1.004 ± 0.370 µg/mL | 100 mg oral dose of d5-CoQ10 | [12] |

| Time to Peak Plasma Concentration (Tmax) | 6.5 ± 1.5 hours | 100 mg oral dose of d5-CoQ10 | [12] |

| Terminal Elimination Half-life | 33.19 ± 5.32 hours | 100 mg oral dose of d5-CoQ10 | [12] |

Experimental Protocol: In Vivo Pharmacokinetic Study in a Mouse Model